4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is a compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole derivative with a boronic acid or boronate ester under suitable conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or copper. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce new functional groups onto the thiazole ring or dioxaborolane group .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The thiazole ring may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a thiazole ring.
Pinacolborane: Contains the dioxaborolane group but lacks the thiazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boron-containing group but with a pyrazole ring.
Uniqueness
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide lies in its combination of the thiazole ring and the dioxaborolane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, research, and industry .
Properties
Molecular Formula |
C10H15BN2O3S |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H15BN2O3S/c1-9(2)10(3,4)16-11(15-9)6-5-17-8(13-6)7(12)14/h5H,1-4H3,(H2,12,14) |
InChI Key |
NZYLSBNTPRFXMQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(=O)N |
Origin of Product |
United States |
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